rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol
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Overview
Description
rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol: is a cyclopropane derivative characterized by the presence of two fluorine atoms and a vinyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a vinyl halide with a difluorocarbene source under controlled conditions to form the cyclopropane ring. Subsequent reduction and hydroxylation steps yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be hydrogenated to form saturated cyclopropane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The vinyl group may also participate in covalent bonding with target molecules, leading to various biological effects .
Comparison with Similar Compounds
- **rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol
- **(1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel
Uniqueness: rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol is unique due to its specific arrangement of fluorine atoms and the vinyl group on the cyclopropane ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8F2O |
---|---|
Molecular Weight |
134.12 g/mol |
IUPAC Name |
[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]methanol |
InChI |
InChI=1S/C6H8F2O/c1-2-4-5(3-9)6(4,7)8/h2,4-5,9H,1,3H2/t4-,5+/m1/s1 |
InChI Key |
OGZZQJPRKPHCDB-UHNVWZDZSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C1(F)F)CO |
Canonical SMILES |
C=CC1C(C1(F)F)CO |
Origin of Product |
United States |
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